(R)-(-)-3-Hydroxytetrahydrofuran

Catalog No.
S1493031
CAS No.
86087-24-3
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-3-Hydroxytetrahydrofuran

CAS Number

86087-24-3

Product Name

(R)-(-)-3-Hydroxytetrahydrofuran

IUPAC Name

(3R)-oxolan-3-ol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1

InChI Key

XDPCNPCKDGQBAN-SCSAIBSYSA-N

SMILES

C1COCC1O

Synonyms

(3R)-Tetrahydro-3-furanol; (R)-Tetrahydro-3-furanol; (-)-3-Hydroxytetrahydrofuran; (3R)-3-Hydroxytetrahydrofuran; (R)-(-)-3-Hydroxytetrahydrofuran; (R)-(-)-Tetrahydrofuran-3-ol; (R)-(-)-Tetrahydrofuran-3-ol; (R)-3-Hydroxytetrahydrofuran; (R)-Tetrahyd

Canonical SMILES

C1COCC1O

Isomeric SMILES

C1COC[C@@H]1O

Organic Synthesis:

(R)-(-)-3-Hydroxytetrahydrofuran serves as a valuable chiral building block in organic synthesis. Its unique structure allows chemists to introduce chirality into complex molecules, crucial for developing pharmaceuticals and other chiral materials. Studies have demonstrated its use in the synthesis of various biologically active compounds, including:

  • Nucleosides and nucleotides: These are essential building blocks of DNA and RNA. Researchers have utilized (R)-(-)-3-Hydroxytetrahydrofuran to synthesize chiral nucleosides with potential antiviral and anticancer properties [].
  • Carbohydrates: These are essential biomolecules involved in various cellular processes. (R)-(-)-3-Hydroxytetrahydrofuran has been employed in the synthesis of carbohydrate derivatives with potential applications in drug development [].
  • Heterocyclic compounds: These are a diverse class of organic molecules with numerous applications in medicinal chemistry and materials science. (R)-(-)-3-Hydroxytetrahydrofuran has been utilized as a starting material for the synthesis of various heterocyclic compounds with potential biological activities [].

Asymmetric Catalysis:

(R)-(-)-3-Hydroxytetrahydrofuran can be employed as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of one enantiomer over another in chemical reactions. This ability to control chirality is essential for the efficient synthesis of various chiral drugs and other fine chemicals [].

Material Science:

(R)-(-)-3-Hydroxytetrahydrofuran holds potential applications in the development of chiral polymers. Chiral polymers exhibit unique properties due to their three-dimensional structures, making them valuable for various applications, including:

  • Drug delivery: Chiral polymers can be designed to deliver drugs specifically to targeted cells or tissues, improving the efficacy and safety of drug treatments [].
  • Sensor technology: Chiral polymers can be used to develop sensors with high selectivity towards specific molecules, making them valuable tools in various analytical applications [].

(R)-(-)-3-Hydroxytetrahydrofuran is a chiral compound characterized by its molecular formula C4H8O2C_4H_8O_2 and a molecular weight of approximately 88.11 g/mol. It appears as a colorless liquid with a normal boiling point of 179 °C and a density of 1.087 g/cm³ at 19 °C . This compound is significant in the pharmaceutical industry, serving as an intermediate in the synthesis of various drugs, particularly those targeting viral infections.

(R)-(-)-3-OH THF itself doesn't possess a direct mechanism of action in biological systems. Its primary significance lies in serving as a building block for the synthesis of drugs that target specific mechanisms within the body. For instance, the derived drugs amprenavir and fosamprenavir inhibit the HIV protease enzyme, crucial for viral replication [].

, primarily due to its hydroxyl group. Key reactions include:

  • Esterification: Reacting with acids to form esters.
  • Reduction: Can be subjected to reduction reactions to yield various derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as 3-ketotetrahydrofuran .

These reactions are crucial for synthesizing pharmaceutical intermediates and other chemical derivatives.

The biological activity of (R)-(-)-3-Hydroxytetrahydrofuran has been explored primarily in the context of its role as a pharmaceutical intermediate. It has been implicated in the development of HIV protease inhibitors, contributing to antiviral therapies . Additionally, studies indicate that it may exhibit neurotoxic effects at high concentrations, causing convulsions and ataxia in animal models .

Several methods exist for synthesizing (R)-(-)-3-Hydroxytetrahydrofuran:

  • Cyclization and Hydrolysis: Originally prepared via cyclization of 3,4-Dibromo-1-methoxybutane followed by hydrolysis.
  • Chiral Feedstocks: High enantiomeric purity can be achieved from (S)- and (R)-1,2,4-butanetriol using p-toluenesulfonic acid as a catalyst at elevated temperatures (180−220 °C) .
  • Esterification-Reduction-Cyclodehydration: From L-malic acid, producing (S)-3-hydroxytetrahydrofuran with high optical purity.
  • Hydroboration: Utilizing various borane reagents on dihydrofurans to yield chiral products .

These methods highlight the versatility and importance of this compound in synthetic organic chemistry.

(R)-(-)-3-Hydroxytetrahydrofuran is primarily utilized as an intermediate in drug synthesis:

  • Antiviral Drugs: Used in the production of HIV protease inhibitors such as amprenavir and fosamprenavir.
  • Chemotherapy Agents: Plays a role in synthesizing compounds for cancer treatment.
  • Fuel Additives: Enhances diesel fuel quality when used in small quantities .

Its utility extends beyond pharmaceuticals, indicating its broad applicability in various chemical processes.

Interaction studies involving (R)-(-)-3-Hydroxytetrahydrofuran focus on its biological effects and potential toxicity. Research has shown that it can induce neurotoxic effects at lethal doses in animal studies, suggesting caution in handling and application . Additionally, its interactions with other compounds during synthesis can lead to the formation of novel derivatives with enhanced biological activity.

(R)-(-)-3-Hydroxytetrahydrofuran shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-HydroxytetrahydrofuranC4H8O2C_4H_8O_2Racemic form; lacks chirality
TetrahydrofuranC4H8OC_4H_8ONon-hydroxylated derivative
2-HydroxytetrahydrofuranC4H10OC_4H_{10}OHydroxyl group at position 2
(S)-3-HydroxytetrahydrofuranC4H8O2C_4H_8O_2Enantiomer with distinct biological properties

The uniqueness of (R)-(-)-3-Hydroxytetrahydrofuran lies in its specific stereochemistry, impacting its biological activity and utility as an intermediate in drug synthesis. Its enantiomeric forms exhibit different pharmacological profiles, making them valuable in medicinal chemistry .

Early Synthesis Routes: Pariselle's 1909 Method (Cyclization of 3,4-Dibromo-1-methoxybutane)

The synthesis of 3-hydroxytetrahydrofuran was first documented in 1909 when Pariselle pioneered a method utilizing cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane. This groundbreaking work established the fundamental synthetic framework for creating the tetrahydrofuran ring with a hydroxyl group at the 3-position. The reaction pathway involved nucleophilic substitution followed by intramolecular cyclization, culminating in the formation of the tetrahydrofuran ring structure.

At this early stage, the synthesis produced racemic mixtures of 3-hydroxytetrahydrofuran, containing equal amounts of both (R) and (S) enantiomers. This lack of stereochemical control was characteristic of synthetic methodologies of that era, as the significance of stereochemistry in chemical and biological properties was not yet fully appreciated. Nevertheless, Pariselle's work demonstrated the fundamental feasibility of constructing this important heterocyclic scaffold.

The method's historical significance lies in establishing the synthetic accessibility of 3-hydroxytetrahydrofuran, providing the foundation for subsequent developments in stereoselective synthesis. The cyclization approach proved to be a versatile strategy that would later be refined as researchers began focusing on obtaining enantiopure forms of this valuable building block.

Table 1: Key Characteristics of Pariselle's 1909 Method

ParameterDescription
Starting Material3,4-Dibromo-1-methoxybutane
Key StepsCyclization followed by hydrolysis
Stereochemical ControlNone (racemic product)
YieldNot specified in original work
Temperature ConditionsNot specified in original work
SignificanceFirst documented synthesis of 3-hydroxytetrahydrofuran

Evolution of Chiral Synthesis: Transition from Racemic Mixtures to Enantiopure Compounds

The progression from racemic synthesis to stereoselective methods marked a significant advancement in accessing (R)-(-)-3-hydroxytetrahydrofuran. This evolution was propelled by the growing recognition of chirality's importance in pharmaceutical applications, where enantiomers often display dramatically different biological activities and therapeutic profiles.

Several pioneering approaches emerged for the synthesis of enantiopure (R)-(-)-3-hydroxytetrahydrofuran:

Chiral Precursor Approach

The (R)-(-) enantiomer has been synthesized with high enantiomeric purity from (R)-1,2,4-butanetriol, obtained from chiral feedstocks. This method relies on the cyclization of chiral butanetriol using p-toluenesulfonic acid (PTSA) catalyst at elevated temperatures (180-220°C). The reaction proceeds through dehydration and intramolecular etherification:

(R)-1,2,4-butanetriol + PTSA → (R)-(-)-3-hydroxytetrahydrofuran + H₂O

The stereochemistry of the starting material directly controls the configuration of the product, resulting in the (R) enantiomer with high optical purity. This approach exemplifies the "chiral pool" strategy, where naturally occurring or readily available chiral compounds serve as starting materials for more complex chiral molecules. The method's primary advantage lies in its reliability and predictable stereochemical outcome, though it necessitates access to enantiomerically pure starting materials.

Catalytic Asymmetric Synthesis

A significant breakthrough came with the development of catalytic asymmetric hydroboration techniques for synthesizing (R)-(-)-3-hydroxytetrahydrofuran. This approach involves the hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents in the presence of homogeneous chiral platinum complexes, followed by oxidation:

Dihydrofuran + Borane/Chiral Pt catalyst → Borane intermediate → Oxidation → (R)-(-)-3-hydroxytetrahydrofuran

Unlike the chiral precursor approach, this method introduces stereochemistry during the reaction rather than relying on pre-existing chiral centers. The chiral catalyst controls the facial selectivity of the hydroboration step, leading to preferential formation of one enantiomer. This approach represents a more atom-economical route to (R)-(-)-3-hydroxytetrahydrofuran, potentially starting from achiral precursors.

These catalytic methods have continued to evolve, with researchers developing increasingly efficient and selective catalytic systems. The potential for high throughput and efficiency makes this approach particularly attractive for industrial applications, despite the often higher cost of specialized catalysts.

Table 2: Comparison of Stereoselective Synthesis Methods for (R)-(-)-3-Hydroxytetrahydrofuran

MethodStarting MaterialsCatalyst/ReagentStereochemical ControlAdvantagesLimitations
Chiral Precursor(R)-1,2,4-butanetriolp-toluenesulfonic acidDetermined by starting materialHigh optical purity, reliable stereochemistryRequires chiral starting material, potential for racemization at high temperatures
Asymmetric Hydroboration2,3- or 2,5-dihydrofuranBorane with chiral Pt catalystCatalyst-controlledCan use achiral starting materials, potentially more atom-economicalRequires specialized catalysts, optimization of reaction conditions
Enzymatic Asymmetric ReductionTetrahydrofuran-3-oneCarbonyl reductase enzymesEnzyme-controlledHigh stereoselectivity, mild conditionsLimited substrate scope, enzyme availability and stability
Chiral ResolutionRacemic 3-hydroxytetrahydrofuranVarious resolving agentsSeparation of formed diastereomersApplicable to various synthetic routes50% maximum theoretical yield, additional processing steps

The development of these stereoselective methods represented a significant advance over earlier racemic syntheses, enabling the production of (R)-(-)-3-hydroxytetrahydrofuran with high optical purity. This progress was particularly crucial as pharmaceutical applications increasingly demanded enantiopure building blocks for the synthesis of biologically active compounds.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types